molecular formula C21H25N3O6S2 B2796416 N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214867-91-0

N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2796416
CAS No.: 1214867-91-0
M. Wt: 479.57
InChI Key: CJWWZUQTCPFLKR-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates several functional domains, including a 4-nitrophenyl group, a methylsulfanyl (methylthio) moiety, and a (E)-2-phenylethenyl)sulfonyl group, suggesting potential as a key intermediate or building block in the synthesis of more complex molecules. Researchers can explore its application in developing enzyme inhibitors, particularly targeting proteases or other sulfonylamide-sensitive enzymes, given the presence of the sulfonamide functional group. The compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-31-13-11-19(23-32(29,30)14-12-16-5-3-2-4-6-16)21(26)22-15-20(25)17-7-9-18(10-8-17)24(27)28/h2-10,12,14,19-20,23,25H,11,13,15H2,1H3,(H,22,26)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWWZUQTCPFLKR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural motifs with the target molecule:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Notes Reference
Target Compound C₂₁H₂₄N₃O₆S₂ 4-nitrophenyl, methylsulfanyl, (E)-styryl sulfonylamino Hypothesized enzyme inhibitor (structural analogy) -
N-Hydroxy-4-({[(E)-2-phenylethenyl]sulfonyl}amino)butanamide C₁₇H₁₈N₂O₅S Hydroxamic acid, (E)-styryl sulfonylamino MMP inhibitor; disrupts tumor cell adhesion and cycle
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 4-nitrophenyl, ethyl Simpler analog; nitro group may enhance electrophilic reactivity
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide C₂₀H₂₀N₄O₃S Pyrimidine sulfamoyl, phenyl Sulfamoyl group may target nucleotide-binding proteins (e.g., kinases)
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide C₁₅H₁₉N₃O₃S₂ Thiazole, methylphenyl sulfonyl Thiazole moiety common in antimicrobial agents; sulfonamide may enhance solubility

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW ≈ 502 g/mol) is heavier than simpler analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (MW ≈ 274 g/mol), which may impact bioavailability .
  • Synthetic Complexity : The target compound’s multiple substituents (e.g., stereochemistry at the hydroxyethyl group) may complicate synthesis compared to derivatives with fewer functional groups .

ADMET Considerations

  • Toxicity : Nitro groups (e.g., in the target compound and ) may generate reactive metabolites, requiring structural optimization to reduce toxicity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?

  • Methodology : The synthesis requires multi-step protocols involving sulfonamide coupling, thioether formation, and nitro-group stabilization. Key steps include:

  • Temperature control : Reactions involving sulfonylamino groups often proceed at 0–5°C to prevent side reactions (e.g., hydrolysis) .
  • Base selection : Triethylamine or pyridine is used to deprotonate intermediates during sulfonamide bond formation .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance solubility of aromatic intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase chromatography .

Q. Which chromatographic techniques are most effective for purifying the compound?

  • Methodology :

  • Flash column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Size-exclusion chromatography : Effective for removing high-molecular-weight impurities in final steps .
    • Quantitative data : Retention factors (Rf) for the compound typically range between 0.3–0.5 in 7:3 hexane/ethyl acetate .

Q. How can NMR and IR spectroscopy confirm the structural integrity of the compound?

  • NMR analysis :

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (4-nitrophenyl protons), δ 6.5–7.3 ppm (styryl protons), and δ 2.1 ppm (methylsulfanyl group) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and 150 ppm (sulfonamide) .
    • IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂) .

Q. What crystallographic methods are recommended for determining the compound’s 3D structure?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and data collection at 100 K .
  • Data processing : Olex2 or APEX3 software for structure solution and validation .
    • Key parameters :
ParameterValue
R-factor<0.05
CCDC DepositionRequired for reproducibility

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?

  • Methodology :

  • Functional group modification : Replace the 4-nitrophenyl group with electron-withdrawing/-donating substituents (e.g., -CF₃, -OCH₃) to assess bioactivity trends .
  • In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR) to correlate structural changes with activity .
    • Data analysis : Use multivariate regression to link substituent Hammett constants (σ) with IC₅₀ values .

Q. What experimental approaches investigate the reaction mechanisms of the sulfonylamino group?

  • Mechanistic probes :

  • Isotopic labeling : Use ¹⁵N-labeled amines to track sulfonamide formation via ESI-MS .
  • Kinetic studies : Monitor reaction rates under varying pH (3–10) to identify rate-determining steps .
    • Computational support : DFT calculations (e.g., Gaussian 16) to model transition states and activation energies .

Q. Which computational models predict the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Screen against kinases or GPCRs using PDB structures (e.g., 3QRI) .
  • Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
    • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for correlation analysis .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

  • Troubleshooting :

  • Data cross-validation : Compare SCXRD results with solid-state NMR to resolve crystal packing ambiguities .
  • Error analysis : Calculate Rmerge and CC½ values to assess diffraction data quality .
    • Case example : Conflicting NOE signals in NMR may indicate conformational flexibility; use variable-temperature NMR to clarify .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?

  • Hypothesis testing :

  • Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .
  • Plasma protein binding : Use equilibrium dialysis to measure free compound concentration .
    • Statistical tools : Apply Bland-Altman plots to quantify systematic biases between assays .

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